molecular formula C14H20N4O4 B13097313 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylicacid

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylicacid

Cat. No.: B13097313
M. Wt: 308.33 g/mol
InChI Key: MJYXUDTVPHAYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with pyridazine-3-carboxylic acid under controlled conditions. The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, allowing for selective reactions at other sites on the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring or the piperazine substituents.

    Substitution: The tert-butoxycarbonyl group can be removed or substituted with other functional groups under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridazine.

    5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid: Contains a picolinic acid group instead of pyridazine.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Features an aminopyridine group.

Uniqueness

The uniqueness of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridazine-3-carboxylic acid lies in its combination of the piperazine and pyridazine rings, which provides distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)10-8-11(12(19)20)16-15-9-10/h8-9H,4-7H2,1-3H3,(H,19,20)

InChI Key

MJYXUDTVPHAYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.